

Ensuring reproducibility in Aic-292 (AVL-292) in vivo experiments

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Technical Support Center: Aic-292 (AVL-292) In Vivo Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of in vivo experiments using **Aic-292** (also known as AVL-292 or Spebrutinib). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) General Information

Q1: What is Aic-292 (AVL-292) and what is its mechanism of action?

A1: **Aic-292** is an orally bioavailable, selective, and covalent inhibitor of Bruton's tyrosine kinase (Btk).[1] Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[2][3] **Aic-292** forms a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to its irreversible inhibition.[2] This targeted mechanism of action disrupts B-cell signaling and may inhibit the proliferation of malignant B-cells.[1]

Q2: What are the primary research applications for Aic-292 in in vivo studies?



A2: Preclinical in vivo studies have demonstrated the efficacy of **Aic-292** in models of B-cell malignancies and autoimmune diseases.[4] It has been investigated in animal models of:

- Rheumatoid Arthritis: **Aic-292** has shown efficacy in collagen-induced arthritis (CIA) models in mice, a common model for studying rheumatoid arthritis.[5]
- B-cell Malignancies: As a Btk inhibitor, **Aic-292** is relevant for studying various B-cell cancers such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL).[1][4]

Experimental Design and Protocols

Q3: What are the recommended animal models for studying the efficacy of Aic-292?

A3: The choice of animal model depends on the disease being studied:

- For Rheumatoid Arthritis: The collagen-induced arthritis (CIA) model in DBA/1 mice is a well-established and relevant model.[6][7]
- For B-cell Malignancies: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX)
 models are commonly used. For example, transplanting human lymphoma cell lines into
 immunodeficient mice.

Q4: How should **Aic-292** be formulated for oral administration in mice?

A4: **Aic-292** is orally active. A common vehicle for oral gavage of small molecule inhibitors in mice is a suspension in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of **Aic-292** should be adjusted based on the required dosage and the volume to be administered. It is crucial to ensure the compound is uniformly suspended before each administration.

Q5: What is a typical dosing regimen for **Aic-292** in a mouse model of collagen-induced arthritis?

A5: While specific optimal dosing can vary, a starting point for efficacy studies in a CIA mouse model, based on preclinical data for Btk inhibitors, could be in the range of 10-30 mg/kg, administered orally once or twice daily. Dose-response studies are recommended to determine the optimal dose for a specific experimental setup.



Q6: What are the key outcome measures to assess the efficacy of Aic-292 in a CIA model?

A6: Key outcome measures for a CIA model include:

- Clinical Arthritis Score: A semi-quantitative scoring system to evaluate the severity of inflammation in the paws.[8]
- Paw Swelling: Measurement of paw thickness using a caliper.
- Histopathology: Examination of joint tissues for inflammation, cartilage damage, and bone erosion.
- Biomarker Analysis: Measurement of inflammatory cytokines and bone resorption markers in serum. Spebrutinib has been shown to reduce serum levels of CXCL13, MIP-1β, and CTX-I in clinical studies.[5][9][10]

Troubleshooting Guide

Issue 1: High variability in experimental results between animals.

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Potential Cause	Troubleshooting Step
Inconsistent Drug Formulation	Ensure the Aic-292 suspension is homogenous before each gavage. Prepare fresh formulations regularly and store them appropriately. Consider using a vehicle that has been optimized for your specific compound and route of administration.
Improper Oral Gavage Technique	Ensure all personnel are properly trained in oral gavage to minimize stress and prevent incorrect administration (e.g., into the trachea). Coating the gavage needle with sucrose may reduce stress in mice.[11]
Animal Health Status	Use animals of the same age, sex, and from a consistent vendor. Monitor animal health closely, as underlying infections can affect immune responses and experimental outcomes.
Subjective Scoring	For endpoints like clinical arthritis scores, ensure that scoring is performed by the same individual or that inter-observer variability is minimized through training and blinding.

Issue 2: Lack of expected efficacy.

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Potential Cause	Troubleshooting Step
Suboptimal Dosage	Perform a dose-response study to determine the effective dose of Aic-292 in your specific model.
Poor Bioavailability	Although Aic-292 is orally bioavailable, factors such as the vehicle used and the fasting state of the animal can influence absorption. Consider pharmacokinetic studies to assess drug exposure in your model.
Drug Stability	Ensure the stability of Aic-292 in your formulation and storage conditions.
Model-Specific Resistance	Some tumor models may have intrinsic resistance to Btk inhibition. Verify Btk expression and pathway activity in your chosen cell line or PDX model.

Issue 3: Adverse effects observed in treated animals.

Potential Cause	Troubleshooting Step	
Off-Target Effects	While Aic-292 is selective, high doses may lead to off-target effects. In clinical settings, adverse effects of BTK inhibitors can include thrombocytopenia, neutropenia, and atrial fibrillation.[12][13] Monitor for signs of toxicity such as weight loss, behavioral changes, and changes in blood cell counts.	
Vehicle Toxicity	The vehicle itself may cause adverse effects. Include a vehicle-only control group to assess any effects of the formulation components.	
Dosing Frequency	If adverse effects are observed, consider reducing the dosing frequency (e.g., from twice daily to once daily) or the overall dose.	



Data Presentation

Table 1: In Vitro Potency of Aic-292 (Spebrutinib)

Assay	IC50 / EC50	Reference
Btk Biochemical Assay	< 0.5 nM	[2]
Cellular Btk Inhibition (Ramos cells)	8 nM	[2]
B-cell Proliferation Inhibition	More potent than T-cell proliferation inhibition	[5][9]
FceR-induced Basophil Degranulation	< 1 µM	[5]
Osteoclastogenesis Inhibition	66% at 0.1 μM	[5]

Table 2: Pharmacokinetic Parameters of Aic-292 (CC-292) in Humans

Parameter	Value	Reference
Central Volume of Distribution	158 L	[14]
Peripheral Volume of Distribution	72 L	[14]
Clearance	134 L/h	[14]
Intercompartmental Clearance	18.7 L/h	[14]

Note: Preclinical pharmacokinetic data in rodents is limited in the public domain. Researchers should consider conducting their own pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model.

Experimental Protocols Collagen-Induced Arthritis (CIA) in DBA/1 Mice





This protocol is a general guideline and should be optimized for specific experimental conditions.

- Animals: Male DBA/1 mice, 8-10 weeks old.
- Induction of Arthritis:
 - Day 0: Primary immunization. Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 μL of the emulsion intradermally at the base of the tail.
 - \circ Day 21: Booster immunization. Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 μ L of the emulsion intradermally at a different site near the base of the tail.

• Aic-292 Treatment:

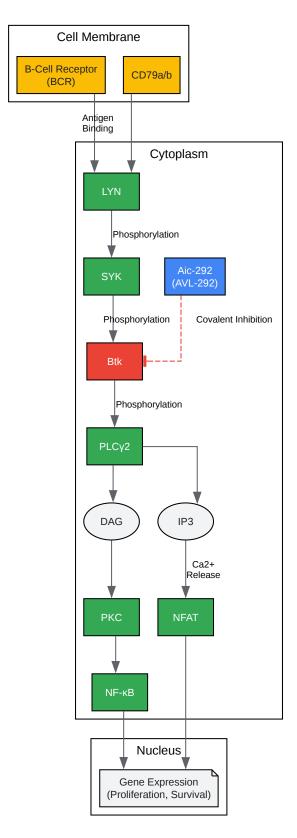
- Formulation: Prepare a suspension of Aic-292 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
- Dosing: Begin treatment on Day 21 (at the time of the booster) or upon the first signs of arthritis. Administer Aic-292 orally via gavage once or twice daily at the desired dose (e.g., 10-30 mg/kg).
- Control Groups: Include a vehicle control group and a positive control group (e.g., methotrexate).

Monitoring and Endpoints:

- Arthritis Scoring: Score animals 3-4 times per week starting from Day 21. A common scoring system is 0 = no swelling, 1 = swelling of one joint, 2 = swelling of multiple joints, 3 = severe swelling of the entire paw, 4 = ankylosis. The maximum score per mouse is 16.
- Paw Swelling: Measure paw thickness with a caliper at regular intervals.
- Body Weight: Monitor body weight as an indicator of general health.
- Terminal Analysis: At the end of the study (e.g., Day 42), collect blood for serum biomarker analysis and hind paws for histopathological evaluation.



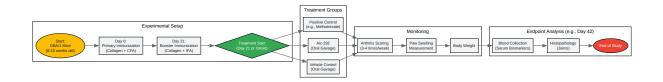
Mandatory Visualizations



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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Aic-292 on Btk.



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Caption: Experimental workflow for a collagen-induced arthritis (CIA) study with Aic-292.

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